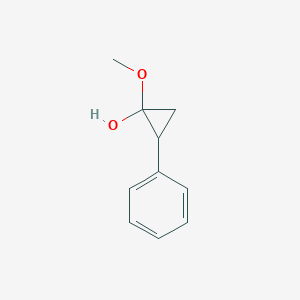
(6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetic acid is a synthetic organic compound that belongs to the class of indane derivatives. This compound is characterized by the presence of a chloro substituent at the 6th position, two methyl groups at the 2nd position, and an acetic acid moiety attached to the 5th position of the indane ring system. Indane derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of (6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetic acid can be achieved through various synthetic routes. One common method involves the alkylation of 6-chloro-2,3-dihydro-1H-inden-5-yl acetic acid with 2,2-dimethylpropane in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Analyse Chemischer Reaktionen
(6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include substituted indane derivatives, alcohols, and ketones .
Wissenschaftliche Forschungsanwendungen
Medicine: The compound is being explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain. Additionally, it may interfere with the replication of certain pathogens, thereby exhibiting antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
(6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
2,3-Dihydro-1H-inden-1-one: A related indane derivative with different substituents and chemical properties.
6-Chloro-2,3-dihydro-1H-inden-5-yl acetic acid: A compound with a similar structure but lacking the dimethyl groups at the 2nd position.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other indane derivatives.
Eigenschaften
CAS-Nummer |
57145-13-8 |
|---|---|
Molekularformel |
C13H15ClO2 |
Molekulargewicht |
238.71 g/mol |
IUPAC-Name |
2-(6-chloro-2,2-dimethyl-1,3-dihydroinden-5-yl)acetic acid |
InChI |
InChI=1S/C13H15ClO2/c1-13(2)6-9-3-8(5-12(15)16)11(14)4-10(9)7-13/h3-4H,5-7H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
WVQDGYWMLYMYQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=CC(=C(C=C2C1)Cl)CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol](/img/structure/B14610584.png)

![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610595.png)



![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610611.png)


![[4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid](/img/structure/B14610624.png)
![1,2,3-Benzotriazin-4(3H)-one, 3-[[(4-methylphenyl)imino]phenylmethyl]-](/img/structure/B14610631.png)

